Physical and chemical properties of cis-5-Octen-1-ol
Physical and chemical properties of cis-5-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of cis-5-Octen-1-ol, a versatile unsaturated alcohol. It includes key data, detailed experimental protocols for its synthesis and analysis, and a visualization of the synthetic workflow, intended for use in research and development settings.
Core Properties of cis-5-Octen-1-ol
cis-5-Octen-1-ol, also known as (Z)-oct-5-en-1-ol, is a colorless to light yellow liquid with a characteristic fresh, green, and melon-like aroma.[1][2][3][4] It is a fatty alcohol found naturally as a volatile aroma component in apples and may act as a potent attractant for fruit flies.[5][6][7] Due to its pleasant scent, it is widely utilized as a flavoring agent and fragrance component in the food, cosmetic, and personal care industries.[6][8] Furthermore, its chemical structure, featuring both a hydroxyl group and a cis-alkene, makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Physical and Chemical Data
The quantitative physical and chemical properties of cis-5-Octen-1-ol are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [4] |
| Molecular Weight | 128.21 g/mol | |
| CAS Number | 64275-73-6 | [4] |
| Appearance | Colorless to light yellow clear liquid | |
| Odor | Fresh, green, melon, watery, fatty | [1][4][5] |
| Boiling Point | 95 °C @ 25 mmHg | |
| 96 - 98 °C @ 10 mmHg | ||
| Density | 0.849 g/mL at 25 °C | |
| 0.840 - 0.860 g/mL at 20 °C | [4] | |
| Refractive Index (n20/D) | 1.448 | |
| 1.445 - 1.451 | [4] | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Solubility | Soluble in organic solvents | |
| Purity (Typical) | ≥90% to ≥97% (GC) | [9] |
| Stability | Commercially supplied with α-tocopherol stabilizer |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of cis-5-Octen-1-ol are crucial for its application in research and development. The following sections provide protocols based on established chemical principles.
Synthesis of cis-5-Octen-1-ol via Wittig Reaction
The Wittig reaction is a robust and widely used method for creating alkenes with good stereochemical control.[10][11] Non-stabilized ylides, as would be used in this synthesis, predominantly yield the desired cis (Z)-alkene.[10] The following multi-step protocol is adapted from a known procedure for a similar alcohol and can be applied for the synthesis of cis-5-Octen-1-ol.[12] The overall strategy involves protecting a starting diol, converting it to a phosphonium salt, performing the Wittig reaction with an appropriate aldehyde (propanal), and finally deprotecting to yield the target molecule.
Step 1: Monoprotection of 1,4-Butanediol
-
To a stirred solution of 1,4-butanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1 equivalent).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyranyl (THP)-protected alcohol.
Step 2: Halogenation
-
Dissolve the protected alcohol from Step 1 (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Filter the mixture to remove triphenylphosphine oxide and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(tetrahydropyran-2-yloxy)-1-bromobutane.
Step 3: Phosphonium Salt Formation
-
Dissolve the bromo-THP ether from Step 2 (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Reflux the mixture for 24-48 hours, during which a precipitate will form.[12]
-
Cool the reaction mixture to room temperature and add diethyl ether to promote further precipitation.
-
Filter the white solid, wash it with diethyl ether, and dry it under vacuum to yield the desired phosphonium salt.
Step 4: Wittig Reaction
-
Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to generate the deep red-colored ylide.
-
Stir the solution at -78 °C for 1 hour.
-
Add propanal (1.2 equivalents) dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Deprotection
-
Dissolve the protected alkene from Step 4 in a 3:1:1 mixture of acetic acid, THF, and water.[12]
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, cis-5-Octen-1-ol, by vacuum distillation.
Quality Control and Analysis
The identity and purity of the synthesized cis-5-Octen-1-ol should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of a volatile solvent like DCM or hexane).
-
Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a suitable temperature program, for example: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
The resulting chromatogram will indicate the purity by the relative area of the main peak. The mass spectrum of this peak should be compared to a reference spectrum for cis-5-Octen-1-ol, showing a molecular ion peak (m/z 128) and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, including the cis stereochemistry of the double bond.
-
Protocol:
-
Dissolve approximately 10-20 mg of the purified sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the signals corresponding to the vinylic protons (around 5.3-5.5 ppm) will exhibit a coupling constant (J-value) of approximately 10-12 Hz, which is characteristic of a cis double bond. Other key signals include a triplet for the methylene group adjacent to the hydroxyl (around 3.6 ppm) and the terminal methyl group (around 0.9 ppm).
-
The ¹³C NMR spectrum will show distinct peaks for the eight carbon atoms, including two in the alkene region (approx. 125-135 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Protocol:
-
Acquire a spectrum of the neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum should display a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching bands just below 3000 cm⁻¹, and a C=C stretching band around 1655 cm⁻¹.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for cis-5-Octen-1-ol as described in the protocol above.
Caption: Synthetic workflow for cis-5-Octen-1-ol via Wittig reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. CIS-5-OCTEN-1-OL | 64275-73-6 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. scbt.com [scbt.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
